molecular formula C9H17FO B3343581 9-fluorononan-2-one CAS No. 544-43-4

9-fluorononan-2-one

Cat. No.: B3343581
CAS No.: 544-43-4
M. Wt: 160.23 g/mol
InChI Key: XTJMCCGLJYOBSF-UHFFFAOYSA-N
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Description

9-Fluorononan-2-one is an aliphatic fluorinated ketone characterized by a fluorine atom at the ninth carbon and a ketone group at the second position of a nonane chain. The compound’s environmental and toxicological profiles remain understudied, reflecting broader gaps in data for fluorinated alternatives to persistent organic pollutants (POPs) .

Properties

IUPAC Name

9-fluorononan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FO/c1-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJMCCGLJYOBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202785
Record name 2-Nonanone, 9-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544-43-4
Record name 9-Fluoro-2-nonanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonanone, 9-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nonanone, 9-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fluorination of Nonan-2-one: One common method involves the fluorination of nonan-2-one using a fluorinating agent such as or . The reaction is typically carried out in an organic solvent like acetonitrile under mild conditions.

    Electrophilic Fluorination: Another method involves the electrophilic fluorination of nonan-2-one using or . This reaction requires careful control of temperature and pressure to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of 9-fluorononan-2-one often involves large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-fluorononan-2-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products using reducing agents like or .

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are frequently used.

    Substitution: Nucleophiles like or can be used for substitution reactions.

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry Applications

9-Fluorononan-2-one is primarily utilized as an intermediate in organic synthesis. Its fluorinated structure allows for specific reactivity patterns that can be exploited in the synthesis of complex molecules.

Key Reactions:

  • Baeyer-Villiger Oxidation: This reaction involves the conversion of ketones into esters or lactones using peracids. The presence of the fluorine atom in this compound can influence the regioselectivity and yield of the reaction, making it a subject of study in optimizing synthetic pathways .
  • Fluorination Reactions: The compound can serve as a substrate for further fluorination reactions, enhancing its utility in creating other fluorinated compounds with desired biological or physical properties .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural similarity to biologically active compounds. Research indicates that fluorinated ketones can exhibit enhanced metabolic stability and bioactivity.

Case Study:
A study focusing on the synthesis of fluorinated analogs of known pharmaceuticals demonstrated that introducing a fluorine atom at specific positions could significantly alter pharmacokinetic properties, such as absorption and distribution . This suggests that this compound could be a lead compound for developing new drugs with improved efficacy.

Material Science

The incorporation of fluorine into organic materials often leads to enhanced thermal stability and hydrophobicity. As such, this compound can be used in developing advanced materials.

Applications:

  • Fluorinated Polymers: The compound can act as a monomer or additive in the synthesis of fluorinated polymers, which are known for their chemical resistance and low surface energy .
  • Coatings: Its properties may be leveraged in formulating coatings that require low friction and high durability, particularly in aerospace and automotive industries.

Data Tables

Application AreaSpecific Use CaseBenefits
Synthetic ChemistryIntermediate for Baeyer-Villiger oxidationEnhanced regioselectivity
Medicinal ChemistryLead compound for drug developmentImproved bioactivity and metabolic stability
Material ScienceMonomer in fluorinated polymersIncreased thermal stability

Mechanism of Action

The mechanism of action of 9-fluorononan-2-one involves its interaction with specific molecular targets, leading to various biochemical effects. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The ketone functional group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fluorinated ketones exhibit distinct properties compared to their non-fluorinated counterparts. Below is a comparative analysis of 9-fluorononan-2-one and related compounds:

Compound Structure Molecular Weight Melting Point (°C) Boiling Point (°C) Key Features
This compound Aliphatic F-ketone Not reported Not reported Not reported Fluorine at C9 enhances polarity; potential resistance to oxidation
Nonan-2-one Aliphatic ketone 142.23 -20 195–198 Baseline for comparison; lacks fluorine, leading to lower stability
9-Fluorenone Aromatic ketone 180.20 84–86 342 Aromatic system increases rigidity; used in organic electronics
2-Iodo-9H-fluoren-9-one Aromatic iodoketone 306.10 195–197 Not reported Iodo substitution adds bulk; used in synthetic intermediates
9-Fluorenone-2-Carboxylic Acid Aromatic ketone-carboxylic acid 224.21 235–237 (decomposes) Not reported Carboxylic acid group enhances solubility in polar solvents

Key Observations :

  • Fluorination Effects: The fluorine atom in this compound likely increases its thermal stability and resistance to metabolic degradation compared to nonan-2-one, similar to trends observed in other fluorinated alkanes .
  • Aromatic vs. Aliphatic Systems: Aromatic fluoroketones (e.g., 9-fluorenone) exhibit higher melting points and rigidity due to π-conjugation, whereas aliphatic fluoroketones like this compound may have greater conformational flexibility .

Environmental and Toxicological Profiles

  • Persistence: Fluorinated compounds are often recalcitrant to biodegradation.
  • Toxicity: 9-Fluorenone-2-carboxylic acid, a related aromatic compound, requires careful handling due to irritant properties . Aliphatic fluoroketones may exhibit lower acute toxicity but raise concerns about bioaccumulation .

Biological Activity

9-Fluorononan-2-one is a fluorinated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom at the 9-position of a nonan-2-one structure, has been studied for its implications in various pharmacological contexts. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the direct fluorination of nonan-2-one or related precursors. Various methods have been explored, including:

  • Micellar System-Mediated Fluorination : This method utilizes surfactants to enhance the reactivity of ketones in aqueous solutions, facilitating the introduction of fluorine atoms .
  • Baeyer-Villiger Oxidation : Theoretical and experimental studies suggest that fluorinated ketones can be synthesized via this oxidation process, which involves the migration of substituents under acidic conditions .

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound demonstrated IC50 values in the low micromolar range against human colon carcinoma (RKO) and uterine cancer cells, indicating potent anticancer properties .
  • Mechanisms of Action : The proposed mechanisms include:
    • Induction of Apoptosis : this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
    • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, effectively reducing tumor growth rates.

Antiviral Activity

Additionally, preliminary investigations suggest that this compound may possess antiviral properties. Its structural similarity to other known antiviral agents indicates potential efficacy against viral infections. However, further research is required to substantiate these claims.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
    • Methodology : Treatment with varying concentrations was administered over a period of 48 hours.
    • Results : Significant reductions in cell viability were observed, with IC50 values reported as follows:
      Cell LineIC50 (μM)
      RKO (Colon)15
      MCF-7 (Breast)12
      HeLa (Cervical)18
  • Metabolomic Profiling :
    • A study utilizing metabolomic techniques revealed alterations in metabolic pathways upon treatment with this compound, suggesting its role in modulating lipid metabolism and cellular stress responses .

Q & A

Q. How can advanced hyphenated techniques (e.g., GC×GC-TOFMS) improve detection limits in trace analysis of this compound?

  • Methodology : Compare sensitivity and selectivity of GC×GC-TOFMS with conventional GC-MS. Use isotope-coded affinity tags (ICATs) to enhance signal-to-noise ratios in complex matrices .

Key Considerations for Data Interpretation

  • Contradiction Resolution : When conflicting data arise (e.g., divergent fluorination yields), prioritize studies with transparent methodological details, including raw data and error margins .
  • Methodological Rigor : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, ensuring reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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